DPTN -

DPTN

Catalog Number: EVT-8542823
CAS Number:
Molecular Formula: C22H18N4OS
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DPTN is synthesized through various chemical processes, often involving the reaction of phenyl and pyridine derivatives. Its classification as a tertiary alcohol allows it to exhibit distinct reactivity patterns compared to primary and secondary alcohols. The compound's structure contributes to its chemical behavior, making it a subject of interest in both academic research and industrial applications.

Synthesis Analysis

Methods of Synthesis

DPTN can be synthesized using several methods, including:

  1. Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with pyridine-2-carboxaldehyde, followed by hydrolysis to yield DPTN.
  2. Reduction Reactions: Another approach includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Catalytic Methods: Catalysts may be employed to enhance reaction efficiency and selectivity during synthesis.

Technical Details

The synthesis typically requires controlled conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the synthesized product.

Molecular Structure Analysis

Structure of DPTN

DPTN has a complex molecular structure characterized by:

  • A central carbon atom bonded to three phenyl groups and one hydroxyl group.
  • The molecular formula is C18_{18}H17_{17}NO, indicating it contains 18 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Data

The structural representation can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and the presence of functional groups. The compound exhibits stereochemical properties due to its chiral centers.

Chemical Reactions Analysis

Reactions Involving DPTN

DPTN participates in various chemical reactions:

  1. Esterification: DPTN can react with carboxylic acids to form esters under acidic conditions.
  2. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  3. Substitution Reactions: The nitrogen atom in the pyridine ring can undergo electrophilic substitution reactions.

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents that facilitate the desired transformations.

Mechanism of Action

Process and Data

DPTN's mechanism of action is primarily studied in pharmacological contexts where it may exhibit biological activity. It interacts with specific receptors or enzymes in biological systems, potentially influencing metabolic pathways.

  • Receptor Binding: DPTN may bind to neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition: It could act as an inhibitor for certain enzymes involved in metabolic processes.

Research data indicates that DPTN's efficacy varies based on its concentration and the biological system being studied.

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: DPTN exhibits a melting point range that can be determined through differential scanning calorimetry (DSC).
  2. Solubility: It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.

Chemical Properties

  1. Stability: DPTN is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Its reactivity profile includes susceptibility to oxidation and nucleophilic attack due to the presence of functional groups.

Relevant data from studies indicate that these properties play a crucial role in determining its applications in various fields.

Applications

Scientific Uses

DPTN has diverse applications across several scientific domains:

  1. Pharmaceutical Research: Investigated for potential therapeutic effects on neurological disorders.
  2. Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex molecules.
  3. Material Science: Explored for use in developing new materials with specific chemical properties.

The ongoing research into DPTN continues to uncover its potential uses in emerging technologies and therapeutic applications.

Introduction to DPTN in Adenosine Receptor Research

Historical Context and Discovery of DPTN as an Adenosine A3 Receptor Antagonist

The identification of N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN) emerged from systematic efforts to address a critical challenge in adenosine receptor pharmacology: the lack of potent antagonists effective across species. Initially reported by Miwatashi and colleagues as a 4-phenyl-5-pyridyl-1,3-thiazole derivative, DPTN was characterized as a high-affinity ligand for the adenosine A3 receptor (A3 adenosine receptor). However, its pharmacological profile remained incompletely validated until recent re-evaluation studies. In 2021, Gao and collaborators re-synthesized DPTN using the original protocol and rigorously assessed its binding affinity at human, mouse, and rat A3 adenosine receptors using radioligand displacement assays with [¹²⁵I]I-AB-MECA. This study confirmed DPTN as a tri-species antagonist with equilibrium dissociation constants (Kᵢ) of 1.65 nM (human), 9.61 nM (mouse), and 8.53 nM (rat), resolving uncertainties about its cross-species efficacy [1] [4].

DPTN’s discovery represented a pivotal advancement because earlier A3 adenosine receptor antagonists exhibited stark species-specific limitations. For example, MRS1220—a potent human A3 adenosine receptor antagonist (Kᵢ = 0.65 nM)—demonstrated negligible activity at rodent receptors (Kᵢ > 10,000 nM). Similarly, VUF5574, PSB-10, and PSB-11 showed minimal efficacy in mouse or rat models. In contrast, DPTN’s consistent nanomolar affinity across species positioned it as a rare and versatile pharmacological tool. Its selectivity profile further underscored its utility: while DPTN binds weakly to adenosine A1, A2A, and A2B receptors, its selectivity ratios (A1/A3 adenosine receptor = 98-fold in humans; A2B/A3 adenosine receptor = 139-fold in humans) are sufficient for in vitro and in vivo mechanistic studies when used at appropriate concentrations [1] [6].

Table 1: Comparative Binding Affinities (Kᵢ, nM) of DPTN at Adenosine Receptor Subtypes Across Species

SpeciesAdenosine A1 ReceptorAdenosine A2A ReceptorAdenosine A2B ReceptorAdenosine A3 Receptor
Human162 ± 49121 ± 42230 ± 401.65 ± 0.57
Mouse411 ± 102830 ± 165189 ± 389.61 ± 2.15
Rat333 ± 761147 ± 210163 ± 298.53 ± 1.94

Data derived from transfected HEK293 cell membrane binding assays [1] [6].

Significance of Adenosine A3 Receptor as a Therapeutic Target in Human and Rodent Models

The adenosine A3 receptor, a class A G protein-coupled receptor, couples primarily to inhibitory Gᵢ proteins, leading to reduced intracellular cyclic adenosine monophosphate accumulation upon activation. Its overexpression in pathological tissues—including cancer cells (hepatocellular carcinoma, melanoma), inflamed synoviocytes, and activated immune cells—has established it as a compelling target for drug development. Clinical-stage agonists like piclidenoson and namodenoson demonstrate anti-inflammatory and oncolytic effects by modulating nuclear factor kappa B and Wnt/β-catenin signaling pathways, supporting the therapeutic potential of adenosine A3 receptor ligands [5] [9].

In rodent models, adenosine A3 receptor activation mediates critical physiological responses such as mast cell degranulation, cardioprotection during ischemia-reperfusion injury, and neural modulation. However, the translational value of these models historically faced challenges due to pharmacological incompatibilities. Most antagonists active at human adenosine A3 receptors were inert in rodents, complicating mechanistic validation. DPTN’s efficacy in both human and rodent receptors bridges this gap. Functional assays confirm its antagonist properties: in cyclic adenosine monophosphate accumulation studies, DPTN surmountably inhibited agonist-induced suppression of forskolin-elevated cyclic adenosine monophosphate in cells expressing human or mouse adenosine A3 receptors. This cross-species functionality enables robust in vivo interrogation of adenosine A3 receptor pathways in disease-relevant rodent models, particularly for asthma, glaucoma, and neuropathic pain where adenosine A3 receptor antagonism shows therapeutic promise [1] [2].

The adenosine A3 receptor’s role extends beyond inhibition. Positive allosteric modulators like LUF6000 enhance agonist effects in humans, rabbits, and dogs but remain inactive in rodents. DPTN complements these tools by providing a conserved antagonistic scaffold, allowing researchers to disentangle adenosine A3 receptor-specific effects from off-target actions in complex physiological systems [2].

Research Gaps in Cross-Species Pharmacological Efficacy of Adenosine A3 Receptor Antagonists

A fundamental obstacle in adenosine A3 receptor research stems from profound interspecies differences in receptor sequence and pharmacology. The human adenosine A3 receptor shares only 72–73% amino acid identity with its rat and mouse counterparts, compared to >90% identity for adenosine A1, A2A, and A2B receptors across mammals. This divergence localizes primarily to extracellular loops (ECLs) and transmembrane domains involved in ligand binding. For instance, the second extracellular loop (ECL2) and transmembrane helix 7 (TM7) govern antagonist potency, as demonstrated in chimeric receptor studies where bovine adenosine A1 receptor segments conferred high antagonist affinity upon rat adenosine A3 receptors [2] [8].

Table 2: Amino Acid Sequence Identity of Adenosine A3 Receptor Across Mammalian Species

Species PairSequence Identity (%)
Human vs. Rat72
Human vs. Mouse73
Human vs. Rhesus97
Rat vs. Mouse88

Data adapted from comparative genomic analyses [2].

These structural variations manifest functionally. Caffeine and theophylline antagonize human adenosine receptors but lack activity at rodent adenosine A3 receptors even at 100 μM. Similarly, MRS1191 and MRS1334 exhibit incomplete displacement of radioligands at rodent adenosine A3 receptors, while MRE3008F20 is virtually inactive. Before DPTN’s validation, MRS1523 was the sole widely used rodent-suitable antagonist, albeit with ambiguous selectivity (Kᵢ = 349 nM at mouse adenosine A3 receptors) [1] [2]. Key research gaps persist:

  • Molecular Determinants of Binding: Precisely how DPTN engages conserved residues (e.g., Phe in TM5) in adenosine A3 receptors across species remains unresolved. Cryogenic electron microscopy structures of agonist-bound adenosine A3 receptors highlight extracellular loop 3’s role in ligand selectivity, but antagonist-bound configurations are unknown [5].
  • Allosteric Modulation: No allosteric modulators effective in rodents exist, limiting mechanistic studies of adenosine A3 receptor signal bias in vivo.
  • Receptor Trafficking: Human adenosine A3 receptors fully resensitize after desensitization, whereas rat adenosine A3 receptors recycle inefficiently. DPTN’s impact on this process is uncharacterized [2].

DPTN addresses translational challenges by enabling consistent adenosine A3 receptor blockade in human tissues and rodent disease models. Future work must leverage this tool to elucidate conserved adenosine A3 receptor signaling nodes and accelerate therapeutic discovery [1] [2] [6].

Properties

Product Name

DPTN

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27)

InChI Key

YDXZLBYHXZOWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.